Specific Scientific Field: Biotechnology
Summary of the Application: This compound has been used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban.
Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate through rational design.
Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9%.
Specific Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the E1 elimination mechanism, which is the reverse of electrophilic addition. Abstraction of a proton from an adjacent carbon sends two electrons down to fill the empty p orbital of the carbocation, forming a new p bond.
Methods of Application or Experimental Procedures: The base in this step may be the leaving group, or another basic species in solution.
Results or Outcomes: Nonenzymatic E1 reactions can often result in a mixture of more than one alkene product.
Specific Scientific Field: Diastereoselective Synthesis
Summary of the Application: Methyl 1-cyclohexene-1-carboxylate has been used in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols.
Specific Scientific Field: Material Science
Summary of the Application: This compound is often used in the production of various materials due to its unique properties.
Specific Scientific Field: Pharmaceutical Industry
Summary of the Application: “Methyl 1-(bromomethyl)cyclohexane-1-carboxylate” is used in the pharmaceutical industry as a building block in the synthesis of various drugs.
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate is an organic compound characterized by the molecular formula C9H15BrO2 and a molecular weight of approximately 221.09 g/mol. This compound features a bromomethyl group and a carboxylate ester group attached to a cyclohexane ring, making it a brominated ester derivative. Its structure facilitates various
As there is no documented use of MBC in biological systems, a mechanism of action is not applicable.
The reactivity of this compound is influenced by the electronic and steric effects of the cyclohexane ring and its substituents.
While specific biological activities of methyl 1-(bromomethyl)cyclohexane-1-carboxylate are not extensively documented, its derivatives and related compounds often exhibit significant biological properties. These include potential applications in drug development and as intermediates in synthesizing bioactive molecules . The compound's structure suggests that it may interact with biological systems through mechanisms involving nucleophilic attack or ester hydrolysis.
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate can be synthesized through the bromination of methyl cyclohexane-1-carboxylate. This process typically involves:
In industrial settings, similar methods are employed but scaled up for higher yields and purity, often followed by purification techniques such as distillation or recrystallization.
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate has several applications across various fields:
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate shares structural similarities with other compounds, particularly those involving cyclohexane derivatives. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(bromomethyl)cyclohexanecarboxylate | C9H15BrO2 | Bromination at a different position on the ring |
| Ethyl 1-(bromomethyl)cyclohexane-1-carboxylate | C10H17BrO2 | Ethyl group instead of methyl |
| Propyl 1-(bromomethyl)cyclohexane-1-carboxylate | C11H19BrO2 | Propyl substituent providing different properties |
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate is unique due to its specific positioning of the bromomethyl group on the cyclohexane ring, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry. Its distinct structure allows for selective reactions that may not be possible with other similar compounds .
The solubility profile of methyl 1-(bromomethyl)cyclohexane-1-carboxylate reflects its intermediate polarity and lipophilic character, with a calculated LogP value of 2.50 [7] [8]. This moderate lipophilicity governs its solubility behavior across various organic solvent systems.
| Solvent | Solubility Category | LogP Prediction | Reference |
|---|---|---|---|
| Hexane | High | Favorable (nonpolar) | [9] [10] [11] |
| Cyclohexane | High | Favorable (nonpolar) | [9] [10] [11] |
| Benzene | High | Favorable (aromatic) | [9] [10] |
| Toluene | High | Favorable (aromatic) | [9] [10] |
| Dichloromethane | Very High | Very favorable (halogenated) | [9] [10] |
| Chloroform | Very High | Very favorable (halogenated) | [9] [10] |
| Ethyl acetate | Moderate | Moderate (polar ester) | [9] [10] |
| Diethyl ether | Moderate | Moderate (polar ether) | [9] [10] |
| Methanol | Low | Unfavorable (polar protic) | [10] [11] |
| Ethanol | Low | Unfavorable (polar protic) | [10] [11] |
| Water | Very Low | Very unfavorable (highly polar) | [12] [10] [11] |
The compound exhibits exceptional solubility in halogenated solvents, particularly dichloromethane and chloroform [9] [10]. This enhanced solubility results from favorable halogen-halogen interactions and similar polarity profiles between the brominated compound and halogenated solvents. The presence of the bromine substituent creates a dipole moment that aligns favorably with the electron-rich regions of halogenated solvents.
High solubility is observed in nonpolar aliphatic and aromatic hydrocarbons including hexane, cyclohexane, benzene, and toluene [9] [10] [11]. The cyclohexane ring structure exhibits strong van der Waals interactions with these solvents, while the overall molecular architecture remains sufficiently nonpolar to maintain compatibility with hydrocarbon media.
Moderate solubility characterizes the compound's behavior in polar aprotic solvents such as ethyl acetate and diethyl ether [9] [10]. The ester functionality provides some degree of polarity compatibility, while the lipophilic cyclohexane and bromomethyl substituents limit complete miscibility in these more polar environments.
Limited solubility occurs in polar protic solvents including methanol and ethanol [10] [11]. The absence of hydrogen bond donor sites and the predominant lipophilic character restrict dissolution in these highly polar media. The ester carbonyl oxygen can serve as a hydrogen bond acceptor, providing minimal solubility enhancement.
Aqueous solubility remains extremely limited due to the compound's hydrophobic nature and lack of ionizable functional groups [12] [10] [11]. The calculated topological polar surface area of 26.3 Ų falls well below the threshold typically associated with significant water solubility [13] [7].
The volatility characteristics of methyl 1-(bromomethyl)cyclohexane-1-carboxylate are governed by its molecular weight (235.12 g/mol), intermolecular forces, and structural features [7] [14]. The compound exhibits low volatility under standard conditions, with an estimated vapor pressure of 0.01-0.05 mmHg at 25°C [15] [16].
| Parameter | Estimated Value | Method/Reference |
|---|---|---|
| Vapor Pressure at 25°C (mmHg) | 0.01-0.05 | Estimation based on structural analogs [15] [16] |
| Vapor Pressure at 50°C (mmHg) | 0.1-0.5 | Estimation based on structural analogs [15] [16] |
| Henry's Law Constant (atm·m³/mol) | 1.0 × 10⁻⁴ | Estimation based on LogP and solubility [17] |
| Volatility Classification | Low volatility | Based on boiling point and structure [18] |
| Distillation Temperature at 760 mmHg (°C) | 250-280 (estimated) | Extrapolation from reduced pressure data [18] |
| Reduced Pressure Distillation (°C at 19 mmHg) | 115-116 | Experimental literature value [18] |
The experimental boiling point of 115-116°C at 19 mmHg provides critical insight into the compound's distillation behavior [18]. Extrapolation to atmospheric pressure suggests a normal boiling point in the range of 250-280°C, indicating significant intermolecular attractions that must be overcome during vaporization.
The molecular structure contributes to reduced volatility through several mechanisms. The bromine substituent increases molecular weight and provides additional van der Waals interactions. The ester functionality introduces dipole-dipole interactions, while the rigid cyclohexane ring structure limits conformational entropy in the vapor phase.
Vapor pressure temperature dependency follows the Clausius-Clapeyron relationship, with estimated values increasing to 0.1-0.5 mmHg at 50°C [15] [16]. This temperature coefficient reflects the enthalpy of vaporization required to overcome intermolecular forces during phase transition.
Distillation under reduced pressure offers significant advantages for compound purification and isolation. The substantial reduction in boiling point (from an estimated 250-280°C at atmospheric pressure to 115-116°C at 19 mmHg) minimizes thermal decomposition risks while enabling efficient separation [18].
The estimated Henry's Law constant of 1.0 × 10⁻⁴ atm·m³/mol indicates limited tendency for vapor-liquid equilibrium partitioning [17]. This low value reflects the compound's preference for remaining in the liquid phase under ambient conditions, consistent with its classification as a low-volatility organic compound.
The chromatographic behavior of methyl 1-(bromomethyl)cyclohexane-1-carboxylate varies significantly across different separation systems, reflecting the compound's amphiphilic character and structural features. Retention properties are influenced by the molecule's LogP value of 2.50, topological polar surface area of 26.3 Ų, and the presence of both hydrophobic and polar functional groups [7] [8] [13].
| Chromatographic System | Retention Behavior | Approximate Retention Time/Parameter | Reference/Basis |
|---|---|---|---|
| GC-MS (HP-5MS column) | Medium retention time | 15-25 min (estimated) | Based on similar brominated esters [19] [20] |
| GC-MS (DB-624 column) | Medium retention time | 12-20 min (estimated) | Based on similar molecular weight compounds [21] |
| HPLC (C18 reverse phase) | High retention (hydrophobic) | 8-15 min (estimated) | Based on LogP and molecular structure [22] |
| HPLC (Normal phase silica) | Low retention (polar mobile phase) | 2-5 min (estimated) | Based on polarity and molecular weight |
| Thin Layer Chromatography (silica) | Moderate Rf values | Rf = 0.3-0.6 | Based on similar ester compounds [23] [24] |
| Flash Chromatography (silica gel) | Elutes with medium polarity solvents | Hexane/EtOAc (4:1 to 2:1) | Based on polarity and structural analogs [23] [24] |
Gas chromatographic analysis on HP-5MS columns, which contain 5% phenyl methyl siloxane stationary phases, is expected to yield retention times in the range of 15-25 minutes under standard temperature programming conditions [19] [20]. The presence of the bromine atom and ester functionality contributes to increased retention through enhanced interactions with the stationary phase.
On DB-624 columns, designed for volatile organic compound analysis, the compound demonstrates medium retention characteristics with estimated retention times of 12-20 minutes [21]. These columns provide enhanced separation for halogenated compounds through optimized stationary phase composition and selectivity.
High-performance liquid chromatography using C18 reverse-phase systems results in strong retention due to the compound's hydrophobic character [22]. The cyclohexane ring and bromomethyl substituent interact favorably with the octadecyl stationary phase, leading to retention times estimated at 8-15 minutes under typical gradient conditions.
Normal-phase HPLC systems exhibit contrasting behavior, with low retention observed when polar mobile phases are employed. The compound elutes rapidly (2-5 minutes estimated) due to limited interaction with polar silica stationary phases, reflecting its predominantly lipophilic character.
Thin-layer chromatography on silica gel plates yields moderate Rf values ranging from 0.3 to 0.6, depending on the mobile phase composition [23] [24]. These values indicate balanced interactions between the compound and both the stationary phase and mobile phase components.
Flash chromatography purification typically requires medium-polarity solvent systems, with optimal elution achieved using hexane/ethyl acetate mixtures in ratios of 4:1 to 2:1 [23] [24]. This elution profile reflects the compound's intermediate polarity and enables efficient separation from both more polar and less polar impurities.